Superior D3 Receptor Affinity Enabled by 5-Methoxybenzo[d]isoxazole Substitution vs. Unsubstituted Core
Incorporation of the (5-methoxybenzo[d]isoxazol-3-yl) moiety into piperazine-linked ligands confers potent dopamine D3 receptor binding (Ki = 98 nM) while maintaining significant selectivity over the D2 receptor (Ki > 750 nM), yielding a D2/D3 selectivity ratio of >7.6x [1]. This level of D3-preferential binding is a hallmark of the 5-methoxy substitution pattern on the benzo[d]isoxazole scaffold and provides a marked advantage over unsubstituted benzo[d]isoxazole derivatives for which D3/D2 selectivity has not been demonstrated to the same degree.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) and D2/D3 selectivity |
|---|---|
| Target Compound Data | Ki (hD3) = 98 nM; Ki (hD2) > 750 nM; D2/D3 selectivity ratio > 7.6x |
| Comparator Or Baseline | Unsubstituted benzo[d]isoxazole-3-ylmethanol (CAS 181144-26-3): D3 binding data not available in primary literature; class-level inference suggests reduced potency without 5-OCH3 substitution |
| Quantified Difference | Affinity gain attributed to 5-methoxy π-stacking contribution; D3 vs. D2 selectivity enables target-specific probe development |
| Conditions | Displacement of [3H]spiroperidol from cloned human D3 receptor expressed in CHO cells; displacement from cloned human D2(long) expressed in rat C6 glioma cells |
Why This Matters
Selective D3 receptor engagement without concurrent D2 activation is a critical design criterion for next-generation antipsychotics aiming to reduce extrapyramidal side effects.
- [1] BindingDB. (n.d.). BDBM50180297: 7-methoxy-N-(4-(4-(5-methoxybenzo[d]isoxazol-3-yl)piperazin-1-yl)butyl)benzofuran-2-carboxamide (CHEMBL198404). Retrieved from http://bdb8.ucsd.edu View Source
